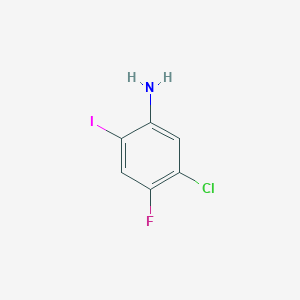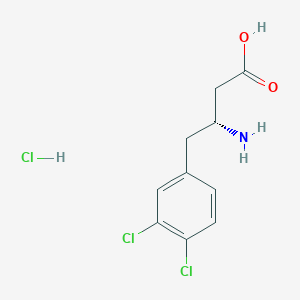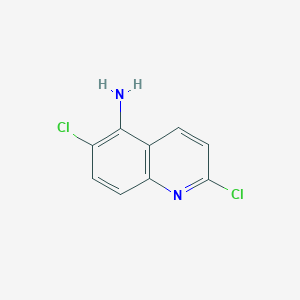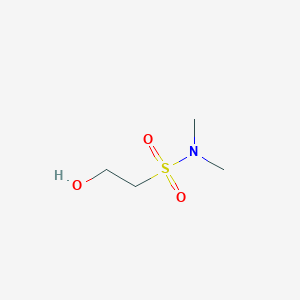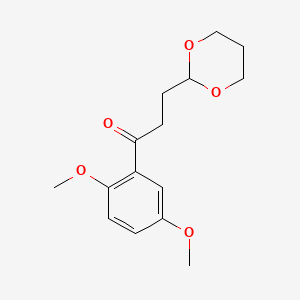
2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone" has not been directly studied in the provided papers. However, related compounds with similar functional groups or structural motifs have been synthesized and analyzed. For instance, the synthesis of electroactive phenol-based polymers and oligomerization of thiophene-based compounds have been explored, which may offer insights into the reactivity and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves various strategies such as the reaction of dione and aminophenol to create a monomer that can be polymerized electrochemically , and flash vacuum pyrolysis (FVP) to produce oligomers from thiophene derivatives . These methods suggest that the synthesis of "this compound" could potentially involve similar techniques, possibly starting from a dioxane derivative and a methoxy-substituted propiophenone.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as FT-IR, UV–vis, and NMR spectroscopy . These analytical methods could be applied to determine the structure of "this compound" as well, ensuring the correct placement of functional groups and overall molecular architecture.
Chemical Reactions Analysis
The related compounds exhibit a range of reactivity, with some being polymerizable under certain conditions , while others do not homopolymerize or copolymerize with vinyl monomers . This suggests that "this compound" may also show selective reactivity, potentially engaging in specific chemical reactions based on its functional groups and electronic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques like TG–DTA, DSC, GPC, solubility tests, and electrical conductivity measurements . These properties are crucial for understanding the behavior of "this compound" in various environments and could predict its potential applications in materials science or organic electronics. The fluorescence of related compounds has also been measured, which could imply that the compound of interest may exhibit fluorescence properties in different solvents .
Aplicaciones Científicas De Investigación
Chemical Reactions and Mechanisms
T. Yokoyama's work demonstrates the intricacies of acidolysis in lignin model compounds, highlighting the importance of understanding the mechanisms of chemical transformations in aqueous 1,4-dioxane systems. This research provides a foundation for further studies on similar compounds, including 2',5'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, and their potential applications in lignin breakdown or modification processes, which are crucial for biomass conversion technologies (Yokoyama, 2015).
Pharmacological and Environmental Impacts
The research on related compounds such as bisphenol A (BPA) and its derivatives, including studies by Huang et al. and Provvisiero et al., offers insights into the environmental presence and potential health impacts of synthetic chemicals. These studies examine the endocrine-disrupting potentials and associations with metabolic disorders like type 2 diabetes mellitus, providing a context for assessing the safety and environmental impact of related chemical compounds (Huang et al., 2012); (Provvisiero et al., 2016).
Potential Therapeutic Applications
Polyphenolic compounds, including chlorogenic acid and ellagic acid, as discussed by Santana-Gálvez et al. and Shakeri et al., illustrate the broad spectrum of biological activities exhibited by phenolic compounds, ranging from antioxidant and anti-inflammatory to antidiabetic and anticancer properties. This underscores the potential of structurally related compounds, such as this compound, for drug development and therapeutic applications (Santana-Gálvez et al., 2017); (Shakeri et al., 2018).
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-17-11-4-6-14(18-2)12(10-11)13(16)5-7-15-19-8-3-9-20-15/h4,6,10,15H,3,5,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBQYSPWSVLILU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCC2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646019 |
Source


|
| Record name | 1-(2,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884504-42-1 |
Source


|
| Record name | 1-(2,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)
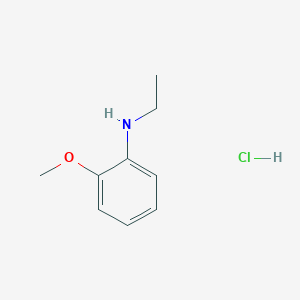
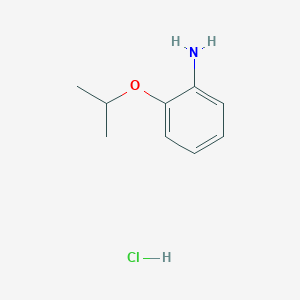
![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)
